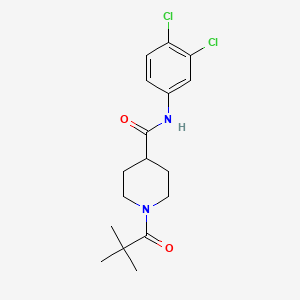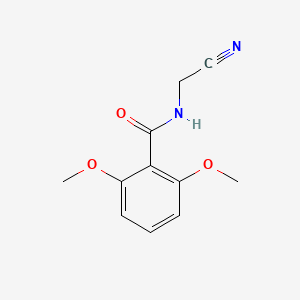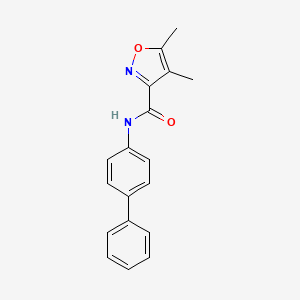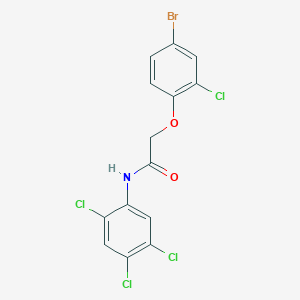![molecular formula C19H20FN3O2S B4629135 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
The compound falls within the class of benzenesulfonamides, a significant category in medicinal chemistry due to their diverse biological activities and roles in drug design. The focus here, however, is on the compound's chemical aspects excluding its applications in drug use and dosages, or drug side effects.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step organic reactions, starting from substituted benzaldehydes or benzenesulfonamides to yield derivatives with potential as carbonic anhydrase inhibitors, highlighting the role of fluorine and other substituents in modulating activity (Gul et al., 2016; Levchenko et al., 2018). These methodologies can be adapted for the synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide, leveraging direct fluorination or cyclocondensation reactions.
Molecular Structure Analysis
Structural characterization is pivotal, often involving X-ray crystallography to elucidate the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions (Borges et al., 2014). Similar compounds exhibit distinct conformations and molecular packing in their crystal structures, which can influence their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzenesulfonamides engage in various chemical reactions, including their role as intermediates in synthesizing more complex molecules. They can undergo nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions, depending on the substituents present on the benzene ring and the pyrazole moiety. These reactions are crucial for modifying the compound's structure to tune its physical and chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For instance, the introduction of fluorine atoms can significantly affect the compound's lipophilicity and solubility in organic solvents, impacting its overall physical characteristics (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the compound's ability to form hydrogen bonds or undergo hydrogen bonding in solutions, are critical. These aspects influence the compound's behavior in chemical reactions and its interactions in biological systems. Studies on similar sulfonamides have highlighted their potential to form stable hydrogen-bonded structures in solution and the solid state, affecting their chemical behavior (Sterkhova et al., 2021).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitization
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated significant potential for applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment in photodynamic therapy. The photophysical and photochemical properties described suggest these compounds' remarkable potential in clinical applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind to DNA and exhibit anticancer activity. These complexes have shown varying degrees of DNA binding affinity and cleavage activity, which correlates with their potential in causing cell death, primarily through apoptosis, in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes. The study suggests that the N-sulfonamide derivative plays a crucial role in determining the type of interaction with DNA and the efficacy of these complexes as anticancer agents (González-Álvarez et al., 2013).
Computational Studies and Protein Interaction
A newly synthesized sulfonamide molecule underwent structural characterization and computational study to investigate its electronic properties and potential interactions with proteins. Through molecular dynamics simulations, it was examined for its interaction with specific proteins, indicating its relevance in understanding molecular interactions at the protein level, which could be vital for drug design and pharmacological research (Murthy et al., 2018).
Enzyme Inhibition and Potential Therapeutic Applications
Research on new benzenesulfonamides has explored their cytotoxicity, tumor specificity, and inhibitory effects on carbonic anhydrase enzymes. Certain derivatives were found to possess interesting cytotoxic activities, indicating their potential in anti-tumor studies. Additionally, these compounds' ability to inhibit human carbonic anhydrase enzymes suggests their applicability in developing therapeutic agents targeting various diseases (Gul et al., 2016).
Eigenschaften
IUPAC Name |
N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-6-4-5-7-16(13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-10-8-17(20)9-11-18/h4-11,22H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIVXUBFIVRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)
![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)



![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

